5,6-Dihydro-5-azacytosine

Description

Contextualization within Cytosine Analogues and Epigenetic Modifiers

5,6-Dihydro-5-azacytosine belongs to a class of compounds known as cytosine analogues, which are molecules structurally similar to the natural DNA and RNA base cytosine. ontosight.airesearchgate.net This family of compounds is of significant interest in medicinal chemistry and chemical biology due to their ability to interfere with nucleic acid metabolism and function. nih.govresearchgate.net

A primary area of investigation for cytosine analogues is in the field of epigenetics, specifically as modifiers of DNA methylation. nih.gov DNA methylation, the addition of a methyl group to the cytosine base, is a crucial epigenetic mark that plays a key role in regulating gene expression. nih.gov Aberrant DNA methylation patterns are associated with various diseases, including cancer. genelink.com

Historical Perspective of Azacytosine Derivatives in Research

The story of azacytosine derivatives began with the synthesis of 5-azacytidine (B1684299) and its deoxy derivative, decitabine (B1684300), in Czechoslovakia. wikipedia.org Initially investigated as potential anticancer agents, these compounds were later discovered to have potent effects on DNA methylation. nih.govwikipedia.org This discovery opened up a new avenue of research into epigenetic therapies. nih.gov

5-azacytidine, a ribonucleoside, is incorporated into both RNA and DNA, while decitabine, a deoxyribonucleoside, is incorporated specifically into DNA. wikipedia.org Both compounds have been approved for the treatment of myelodysplastic syndromes, a group of cancers affecting the bone marrow. nih.govwikipedia.org However, their clinical utility is hampered by their instability in aqueous solutions. acs.orgacs.org

This instability led researchers to develop more stable analogues, including 5,6-dihydro-5-azacytosine and its nucleoside derivatives. researchgate.netacs.org

Significance of the Dihydro Modification for Research Applications

The key structural feature of 5,6-Dihydro-5-azacytosine is the saturation of the 5,6-double bond in the pyrimidine (B1678525) ring. ontosight.ai This "dihydro" modification has profound implications for the compound's chemical and biological properties.

The primary advantage of the dihydro modification is a significant increase in hydrolytic stability. acs.org The saturated bond prevents the nucleophilic attack at the C6 position by water, which is the primary mechanism of degradation for 5-azacytidine. nih.gov This enhanced stability makes 5,6-dihydro-5-azacytosine and its derivatives more reliable tools for in vitro and in vivo studies, as they persist longer in aqueous environments. researchgate.net

Furthermore, the dihydro modification alters the compound's interaction with DNMTs. While 5-azacytidine forms a covalent bond with the enzyme, oligonucleotides containing 5,6-dihydro-5-azacytosine act as potent non-covalent inhibitors. genelink.comrcsb.org This is because the sp3-hybridized carbon at position 6 mimics the transition state of the methylation reaction, allowing the analogue to bind tightly to the enzyme's active site without forming a permanent covalent linkage. genelink.comrcsb.org This makes it an excellent tool for structural studies of DNMTs. genelink.com

Recent research has also indicated that the deoxyribonucleoside of 5,6-dihydro-5-azacytosine (2'-deoxy-5,6-dihydro-5-azacytidine) is less cytotoxic than its parent compound, decitabine, while inducing comparable levels of DNA hypomethylation and gene reactivation. nih.govnih.gov This suggests its potential as a valuable tool for epigenetic research with a more favorable therapeutic window. nih.govnih.gov

Interactive Data Table: Properties of Cytosine Analogues

| Compound | Abbreviation | Key Feature | Primary Mechanism of Action | Hydrolytic Stability |

| 5-Azacytidine | 5-azaC | Ribonucleoside | Covalent DNMT inhibitor | Low acs.org |

| Decitabine | 5-aza-dC | Deoxyribonucleoside | Covalent DNMT inhibitor | Low nih.gov |

| 5,6-Dihydro-5-azacytosine | 5,6-DHAC | Dihydro modification | Non-covalent DNMT inhibitor | High nih.govacs.org |

| 2'-Deoxy-5,6-dihydro-5-azacytidine (B1673760) | DHDAC | Dihydro modification, deoxyribonucleoside | Non-covalent DNMT inhibitor, less cytotoxic | High nih.govnih.gov |

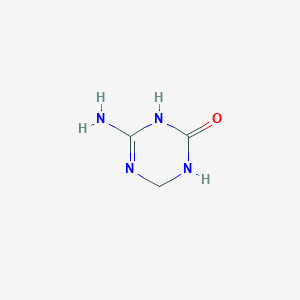

Structure

3D Structure

Properties

CAS No. |

62488-59-9 |

|---|---|

Molecular Formula |

C3H6N4O |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

4-amino-2,5-dihydro-1H-1,3,5-triazin-6-one |

InChI |

InChI=1S/C3H6N4O/c4-2-5-1-6-3(8)7-2/h1H2,(H4,4,5,6,7,8) |

InChI Key |

CNLHNCVAKKOMQL-UHFFFAOYSA-N |

SMILES |

C1NC(=O)NC(=N1)N |

Canonical SMILES |

C1NC(=O)NC(=N1)N |

Other CAS No. |

62488-59-9 |

Synonyms |

5,6-DHAC 5,6-dihydro-5-azacytosine |

Origin of Product |

United States |

Chemical Synthesis and Enhanced Stability for Research Applications

Methodologies for the Synthesis of 5,6-Dihydro-5-azacytosine

The synthesis of 5,6-dihydro-5-azacytosine and its nucleoside analogs has been a subject of considerable research, driven by the need for a more stable alternative to 5-azacytosine (B16484).

Conventional Synthetic Routes and Challenges

The parent compound, 5-azacytidine (B1684299), and its deoxy derivative, decitabine (B1684300), are known for their significant chemical instability in aqueous solutions, which complicates their synthesis, storage, and therapeutic use. nih.govgoogle.comepo.org The s-triazine ring within these molecules is susceptible to hydrolytic decomposition under neutral, acidic, and basic conditions. epo.orgcsic.esresearchgate.net This instability leads to ring-opening, deformylation, and anomerization, resulting in a loss of biological activity and the formation of potentially toxic degradation products. nih.gov

Early synthetic routes to 5-azacytosine nucleosides often involved the coupling of a silylated 5-azacytosine with a protected ribofuranose derivative. google.comepo.org However, these methods were often inefficient and challenging on a commercial scale due to the water-sensitive nature of the glycosylated 5-azacytosine ring, leading to yield losses during aqueous work-up procedures. google.comepo.org The synthesis of 5,6-dihydro-5-azacytidine (B1221591), the reduced and more stable analog, also presented challenges. An early method involved the reduction of 5-azacytidine using sodium borohydride (B1222165), but this required specific solvent conditions to achieve a satisfactory yield. google.com

A primary challenge in nucleoside synthesis is controlling the stereoselectivity of the glycosylation reaction to obtain the desired anomer, which is crucial for biological activity. vulcanchem.comrsc.org For many 5-azacytosine derivatives, achieving high yields of the correct stereoisomer while preventing degradation of the base has been a significant hurdle. vulcanchem.com

Development of Optimized Synthesis Protocols

To address the challenges of instability and low yields, optimized synthesis protocols have been developed. A significant advancement was the development of a process for reducing 5-azacytidine with an alkali metal borohydride, such as sodium borohydride, in a hexamethylphosphoramide (B148902) solution. google.com This specific combination of reducing agent and solvent provided superior results, producing the reduced nucleoside as a boron complex, which could then be hydrolyzed to yield 5,6-dihydro-5-azacytidine hydrochloride. google.com

For the synthesis of 5,6-dihydro-5-azacytosine itself, reduction of commercially available 5-azacytosine hydrochloride with sodium borohydride has been a viable method. google.com The resulting free base can then be converted to the desired salt, such as the hydrochloride salt. google.com

Stereoselective Synthesis Approaches for Nucleoside Analogs

The stereoselective synthesis of nucleoside analogs is critical for ensuring their correct biological function. rsc.org Research has focused on methods that favor the formation of the desired β-anomer. One approach involves the use of thioglycosides in coupling reactions with silylated heterocyclic bases, promoted by agents like N-bromosuccinimide. google.com While these methods have shown promise for some nucleosides, achieving high stereoselectivity with thiofuranoses, particularly for the erythro-configuration, remains a challenge as base couplings with thio sugars often favor the α-anomer. google.com

For the synthesis of specific analogs like 2'-deoxy-4'-thio-5-azacytidine, a common strategy involves coupling a protected 4-thio-sugar with 5-azacytosine to produce a mixture of α and β anomers, which are then separated. researchgate.net The separated anomers are subsequently reduced to their corresponding dihydro derivatives. researchgate.net

Incorporation of 5,6-Dihydro-5-azacytosine into Oligonucleotides and Nucleic Acids

The study of the biological effects of 5,6-dihydro-5-azacytosine often requires its site-specific incorporation into DNA and RNA strands. This is typically achieved through solid-phase oligonucleotide synthesis.

Phosphoramidite (B1245037) Chemistry for Oligonucleotide Synthesis

The standard method for synthesizing custom oligonucleotides is phosphoramidite chemistry. This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. google.com For the incorporation of modified nucleosides like 5,6-dihydro-5-azacytosine, a corresponding 5,6-dihydro-5-aza-2'-deoxycytidine phosphoramidite is required. acs.orgglenresearch.comcambio.co.uk This phosphoramidite building block, which contains the necessary protecting groups (like the dimethoxytrityl group on the 5'-hydroxyl and a phosphoramidite moiety on the 3'-hydroxyl), can be used in automated DNA synthesizers. cambio.co.uk

The 5,6-dihydro-5-aza-dC-CE Phosphoramidite has been shown to be compatible with standard oligonucleotide synthesis and deprotection conditions, making it a valuable tool for researchers. glenresearch.com This compatibility means that no significant changes are needed for the coupling and deprotection steps in the synthesis cycle. glenresearch.comcambio.co.uk

Hydrolytic Stability Profile and its Implications for Biological Research

The compound 5,6-Dihydro-5-azacytosine and its corresponding nucleoside, 5,6-dihydro-5-azacytidine, exhibit a significantly enhanced hydrolytic stability profile, a characteristic that has profound implications for their application in biological research. The parent compound, 5-azacytidine, is known for its facile hydrolysis in aqueous solutions, a factor that complicates its use. acs.orgnih.gov The instability stems from the electron density at the C6 position of the triazine ring, which makes it susceptible to nucleophilic attack by water, leading to the fission of the ring. acs.org

To overcome this limitation, researchers developed 5,6-dihydro-5-azacytidine by reducing the 5,6-double bond of the triazine ring. google.com This structural modification prevents the hydrolytic decomposition pathway that affects the parent compound. acs.orgnih.gov As a result, 5,6-dihydro-5-azacytidine is remarkably stable in aqueous solutions over a broad pH range. google.com Studies have demonstrated that the dihydro analogue remains completely stable at room temperature in aqueous solutions for as long as three weeks. acs.org This stability is a critical attribute, as it allows for more controlled and reliable experimental conditions in biological research, avoiding the rapid degradation to products with unknown effects that is characteristic of its unsaturated counterpart. acs.orgresearchgate.net The enhanced stability makes 5,6-dihydro-5-azacytosine and its derivatives valuable tools for epigenetic research and for studying enzymes like DNA methyltransferases. researchgate.netnih.gov

Comparative Analysis of Stability with Other Azacytosine Analogs

The key advantage of 5,6-Dihydro-5-azacytosine and its nucleosides is their superior stability when compared to other azacytosine analogs, particularly those with an unsaturated 5,6-bond. The primary analog for comparison, 5-azacytidine, is notoriously unstable in aqueous formulations, which limits its clinical and research utility. acs.orgnih.gov Its rapid decomposition necessitates freshly prepared solutions and complicates continuous infusion studies. acs.org

In contrast, the reduction of the 5,6-double bond in 5,6-dihydro-5-azacytidine confers exceptional solution stability. google.com This stability does not come at the expense of its fundamental biochemical relevance; rather, it allows for more precise investigations. acs.org Similarly, a comparative study involving 2'-deoxy-5-azacytidine (Decitabine) and its dihydro version, 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760), found the dihydro analog to be more stable. nih.gov This increased stability is crucial for experiments requiring prolonged incubation or for the development of agents that can be administered over longer periods without significant loss of the active compound. nih.govresearchgate.net The hydrolytic instability of the triazine ring in unsaturated analogs like 5-azacytidine precludes the use of standard oligonucleotide synthesis protocols, a problem that is circumvented by using the more stable dihydro form. csic.es

The following table summarizes the comparative stability profiles of these key azacytosine analogs based on research findings.

| Compound | Key Structural Feature | Stability in Aqueous Solution | Implication for Research |

| 5-Azacytidine | Unsaturated 5,6-double bond in the triazine ring. acs.org | Highly unstable; undergoes rapid hydrolytic ring fission. acs.orgnih.gov | Complicates handling and limits experimental timeframes. acs.org |

| 5,6-Dihydro-5-azacytidine | Saturated 5,6-bond in the triazine ring. google.com | Excellent stability over a broad pH range for extended periods (e.g., up to 3 weeks at room temperature). acs.orggoogle.com | Enables prolonged experiments and more reliable, reproducible results. researchgate.netnih.gov |

| 2'-Deoxy-5-azacytidine (Decitabine) | Unsaturated 5,6-double bond; deoxyribose sugar. nih.gov | Prone to hydrolytic instability, similar to 5-azacytidine. nih.gov | Requires careful formulation and handling. |

| 2'-Deoxy-5,6-dihydro-5-azacytidine | Saturated 5,6-bond; deoxyribose sugar. nih.gov | Found to be more stable than its unsaturated counterpart, Decitabine. nih.gov | Offers a more robust alternative for studies on DNA hypomethylation. nih.gov |

Mechanistic Elucidation at the Molecular and Cellular Levels

DNA Methyltransferase Inhibition and Hypomethylation Induction

5,6-Dihydro-5-azacytosine is a potent inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. nih.govnih.govnih.govplos.orgfrontiersin.orgnih.govbiorxiv.orgeuropa.euresearchgate.netbiorxiv.orgembo.orgnih.govnih.govnih.gov This inhibition leads to a genome-wide reduction in DNA methylation, a phenomenon known as hypomethylation, which can reactivate previously silenced genes, including tumor suppressor genes. nih.govresearchgate.net

After cellular uptake and metabolic activation to its triphosphate form, 5,6-Dihydro-5-azacytosine is incorporated into replicating DNA. nih.gov Once part of the DNA strand, it acts as a suicide substrate for DNMTs. nih.gov The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. nih.govresearchgate.net In the case of a normal cytosine, this is a transient covalent intermediate that is resolved. However, the nitrogen atom at the 5-position of the incorporated 5,6-Dihydro-5-azacytosine alters the chemical properties of the ring, preventing the completion of the methylation reaction. patsnap.com This results in the formation of a stable, covalent adduct between the DNMT enzyme and the DNA strand containing the analog. plos.orgnih.govnih.govpatsnap.comnih.gov This "trapping" of the enzyme effectively sequesters and depletes the active pool of DNMTs within the cell, leading to their degradation via the proteasomal pathway. nih.govnih.govpatsnap.comnih.gov

The inhibitory action of 5,6-Dihydro-5-azacytosine is also attributed to its ability to act as a transition state mimic. nih.gov The catalytic cycle of DNMTs involves a series of conformational changes in both the enzyme and the target cytosine base. The structure of 5,6-Dihydro-5-azacytosine, once incorporated into DNA, resembles the high-energy transition state of the normal methylation reaction. nih.gov This mimicry leads to a high-affinity, non-covalent interaction with the DNMT active site, further contributing to the enzyme's inhibition. nih.gov

The inhibition of DNMTs by 5,6-Dihydro-5-azacytosine leads to a passive, replication-dependent demethylation of the genome. researchgate.net As cells divide, the newly synthesized DNA strands are not methylated, resulting in a progressive loss of methylation patterns. researchgate.net Studies in various cancer cell lines have demonstrated that treatment with this compound induces significant, genome-wide hypomethylation. plos.orgbiorxiv.org Interestingly, the demethylating effect can be dose-dependent, with lower concentrations sometimes leading to more profound hypomethylation than higher, more cytotoxic concentrations. frontiersin.orgbiorxiv.orgnih.gov This is thought to be because higher doses can induce cell cycle arrest and DNA damage, which may limit the number of cell divisions and thus the extent of passive demethylation. biorxiv.orgashpublications.org The demethylation is not entirely random, with certain genomic regions, such as CpG islands, showing preferential remethylation after drug removal, suggesting a targeted process of methylation maintenance. plos.org

| Cell Line | Compound | Observation | Reference |

|---|---|---|---|

| Human Lymphoid Cells (CCRF/CEM/O and CCRF/CEM/dCk(-)) | 5,6-Dihydro-5-azacytidine (B1221591) | Induced DNA hypomethylation, with methylation levels reaching a nadir at 6-12 hours and remaining low for 24 hours. | nih.gov |

| Colon Cancer and Leukemic Cells | Azacytidine and Decitabine (B1684300) | Induced specific, non-random, and reproducible demethylation patterns, with preferential remethylation of CG dinucleotides within CG islands. | plos.org |

| Human Breast Cancer Cell Lines | Decitabine | Caused large-scale hypomethylation and up-regulation of gene expression, but also induced hypermethylation and down-regulation of some genes. | nih.govfrontiersin.org |

| Cultured Cancer Cells | Decitabine | Demonstrated a U-shaped dose-response curve for hypomethylation, with lower doses inducing more significant demethylation than higher doses. | biorxiv.org |

Nucleic Acid Incorporation and its Downstream Consequences

The biological effects of 5,6-Dihydro-5-azacytosine are intrinsically linked to its incorporation into cellular nucleic acids. nih.govplos.orgnih.goveuropa.eunih.govashpublications.org This incorporation is a prerequisite for its DNMT-inhibitory activity and also triggers a cascade of downstream cellular events.

While 5,6-Dihydro-5-azacytosine is a deoxycytidine analog and is thus primarily incorporated into DNA, its metabolic pathway can allow for some incorporation into RNA, although to a lesser extent than its parent compound, 5-azacytidine (B1684299). nih.goveuropa.eunih.govresearchgate.net The degree of incorporation into DNA versus RNA can vary depending on the specific cellular context, including the expression levels of metabolic enzymes like deoxycytidine kinase. nih.gov For instance, in human lymphoid cell lines, a significant amount of 5,6-Dihydro-5-azacytosine anabolites were found to be incorporated into both RNA and DNA. nih.gov Specifically, in CEM/O cells, the incorporation plateaued at 552.6 pmol/10^7 cells in RNA and 64.55 pmol/10^7 cells in DNA. nih.gov In the deoxycytidine kinase-mutant CEM/dCk(-) cells, the incorporation was even greater, reaching 4,256.3 pmol/10^7 cells in RNA and 395.5 pmol/10^7 cells in DNA. nih.gov

| Cell Line | Nucleic Acid | Incorporation Level (pmol/10^7 cells) | Reference |

|---|---|---|---|

| CEM/O | RNA | 552.6 ± 7.8 | nih.gov |

| DNA | 64.55 ± 10.0 | ||

| CEM/dCk(-) | RNA | 4,256.3 ± 631.0 | nih.gov |

| DNA | 395.5 ± 145.4 |

The incorporation of 5,6-Dihydro-5-azacytosine into DNA and the subsequent formation of DNMT-DNA adducts are recognized by the cell as a form of DNA damage. nih.govnih.govlife-science-alliance.org This triggers a multifaceted DNA damage response, leading to the activation of cell cycle checkpoints and the recruitment of DNA repair machinery. nih.govpatsnap.comlife-science-alliance.org The specific repair pathways activated can depend on the extent of the damage and the cellular context. nih.govlife-science-alliance.org Studies have shown the involvement of mismatch repair (MMR), base excision repair (BER), and Fanconi anemia-dependent DNA repair combined with homologous recombination in response to treatment with this analog. nih.govlife-science-alliance.org In situations of high replication stress, non-homologous end joining may also be activated. nih.govlife-science-alliance.org The formation of these DNA lesions can lead to stalled replication forks, the induction of gamma-H2AX (a marker of DNA double-strand breaks), and ultimately, cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells. patsnap.comnih.govashpublications.orgoup.com

Mechanisms of Lethal Mutagenesis (Specific to Deoxy Analog)

The antiviral activity of the deoxy analog of 5,6-Dihydro-5-azacytosine, known as 5,6-dihydro-5-aza-2'-deoxycytidine (KP-1212), is rooted in its capacity to act as a lethal mutagen against certain viruses, particularly Human Immunodeficiency Virus Type 1 (HIV-1). This mechanism does not immediately halt viral replication but rather introduces a high number of mutations into the viral genome over successive replication cycles, ultimately leading to a non-viable viral population, a concept known as "error catastrophe". KP-1212 and its prodrug KP-1461 are recognized as prototypes for this class of antiretroviral drugs designed specifically to elevate viral mutation rates.

Interaction with Viral Genome Replication

The primary interaction of 5,6-dihydro-5-aza-2'-deoxycytidine with the viral life cycle occurs during the replication of the viral genome. In retroviruses like HIV-1, this involves the process of reverse transcription, where the viral RNA genome is converted into DNA. The nucleoside analog is taken up by the host cell and is phosphorylated to its active triphosphate form by cellular kinases. This activated form, 5,6-dihydro-5-aza-2'-deoxycytidine triphosphate, mimics the natural deoxynucleoside triphosphates (dNTPs) that are the building blocks of DNA.

During reverse transcription, the viral reverse transcriptase enzyme can mistakenly incorporate the analog into the newly synthesized viral DNA strand. Unlike some chain-terminating nucleoside analogs, the incorporation of 5,6-dihydro-5-aza-2'-deoxycytidine does not necessarily stop DNA synthesis. Instead, its presence in the DNA template leads to errors in subsequent rounds of replication.

Research has shown that this mutagenic effect is potent. For instance, the related compound 5-azacytidine exerts its most significant anti-HIV activity after being reduced to its 2'-deoxy form in the cell. The incorporation of this analog into viral DNA during reverse transcription is the key step that leads to lethal mutagenesis. Studies on HIV-1 have identified the specific types of mutations induced by these analogs. While 5-aza-2'-deoxycytidine was found to cause primarily G-to-C transversions, KP-1212 (5,6-dihydro-5-aza-2'-deoxycytidine) was reported to induce a different pattern, consisting mainly of G-to-A and A-to-G transition mutations.

Biological and Epigenetic Studies in Model Systems

Assessment of DNA Hypomethylation Potential in In Vitro Cell Models

The capacity of 5,6-dihydro-5-azacytosine and its derivatives to reduce DNA methylation has been a central theme of in vitro research. ncats.ionih.govaacrjournals.org These compounds are recognized as inhibitors of DNA methyltransferases (DNMTs), enzymes that catalyze the addition of a methyl group to cytosine residues in DNA. nih.gov By incorporating into DNA, these analogues interfere with the normal methylation process, leading to a passive loss of methylation patterns during subsequent rounds of DNA replication. ncats.io

The extent of hypomethylation can be influenced by the specific analogue and the cell line being studied. For example, in deoxycytidine kinase-deficient (dCk-) cells, DHAC treatment led to significant DNA hypomethylation. aacrjournals.org Despite differences in the amount of analogue incorporated into the DNA of different cell lines, the level of DNA methylation depression can be comparable, suggesting a saturation of the hypomethylation effect. nih.gov

Table 1: Quantitative Analysis of DNA Hypomethylation by 5,6-Dihydro-5-azacytosine Analogues

| Compound | Cell Line | Method of Analysis | Observed Effect on 5-Methylcytosine (B146107) Levels |

| 5,6-dihydro-5-azacytidine (B1221591) (DHAC) | CCRF/CEM/0 (human lymphoid) | Not specified | Reduced DNA 5-methylcytosine level to ~10% of untreated cells aacrjournals.org |

| 5,6-dihydro-5-azacytidine (DHAC) | L1210/0 (murine leukemia) | Not specified | 25.06% hypomethylation medchemexpress.com |

| 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) | CCRF-CEM, HL-60 (human leukemia) | HPLC | Comparable hypomethylation to DAC nih.govnih.gov |

| 5,6-dihydro-5-azacytidine (DHAC) | CEM/dCk- (human lymphoid) | Not specified | DNA hypomethylation between 50% and 25% of control aacrjournals.org |

A key consequence of DNA hypomethylation is the reactivation of genes that were previously silenced by hypermethylation of their promoter regions. researchgate.netnih.gov Studies have shown that 5,6-dihydro-5-azacytosine and its analogues can induce the re-expression of such silenced genes in various cancer cell lines. nih.govnih.gov

For example, in human leukemia cell lines, treatment with 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) led to the hypomethylation and subsequent reactivation of the cyclin-dependent kinase inhibitor 2B (CDKN2B) and thrombospondin-1 (THBS-1) genes. nih.gov This demonstrates the potential of these compounds to reverse epigenetic silencing of tumor suppressor genes. nih.gov

The process of gene reactivation is a cornerstone of epigenetic reprogramming, where the epigenetic landscape of a cell is altered to change its gene expression patterns and potentially its phenotype. nih.gov The ability of 5,6-dihydro-5-azacytosine derivatives to induce such changes makes them valuable tools in epigenetic research and for exploring therapeutic strategies aimed at reversing aberrant gene silencing in diseases like cancer. nih.govnih.gov For instance, the reactivation of the deoxycytidine kinase (dCk) gene was observed in dCk-deficient CEM cells after treatment with DHAC, indicating a functional restoration of gene expression. aacrjournals.org

Comparative Biological Activity of 5,6-Dihydro-5-azacytosine Analogues

The biological activity of 5,6-dihydro-5-azacytosine and its derivatives has been extensively compared to the clinically used DNA methyltransferase inhibitors, 5-azacytidine (B1684299) (azacitidine) and 2'-deoxy-5-azacytidine (decitabine). nih.govnih.govresearchgate.net These comparative studies are crucial for understanding the relative potency, stability, and cytotoxic profiles of these compounds.

Studies have consistently shown that 5,6-dihydro-5-azacytidine (DHAC) and its deoxyribose analogue, 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), are effective hypomethylating agents, though their potency can differ from that of 5-azacytidine and decitabine (B1684300). nih.govnih.govnih.gov

DHAC is a hydrolytically stable analogue of 5-azacytidine, which is a significant advantage as 5-azacytidine is unstable in aqueous solutions. nih.govaacrjournals.org However, to achieve a similar level of growth inhibition in L1210 mouse leukemia cells, a 10-fold higher concentration of DHAC is required compared to 5-azacytidine. nih.govaacrjournals.org Despite this, both drugs show comparable antitumor activity in terms of extending lifespan in animal models. aacrjournals.org In terms of DNA hypomethylation, DHAC has been shown to reduce 5-methylcytosine levels in human lymphoid cells, similar to 5-azacytidine and decitabine. aacrjournals.org

DHDAC, the stable congener of decitabine, has been found to induce comparable levels of DNA hypomethylation and gene reactivation as decitabine, but with lower cytotoxicity. nih.govnih.gov In human leukemic cell lines, the hypomethylating effects of DHDAC on the CDKN2B and THBS-1 gene loci were comparable to those of decitabine, positioning it as a potentially superior agent for epigenetic therapy due to its improved stability and safety profile. nih.gov

Table 2: Comparative Hypomethylating Effects of 5-Azacytosine (B16484) Analogues

| Compound | Relative Cytotoxicity | Relative Hypomethylating Potency | Key Distinguishing Feature |

| 5,6-dihydro-5-azacytidine (DHAC) | Less potent than 5-azacytidine nih.govaacrjournals.org | Weakly hypomethylates some genes compared to DAC and DHDAC nih.gov | Hydrolytically stable nih.gov |

| 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) | Less cytotoxic than decitabine nih.govnih.gov | Comparable to decitabine nih.govnih.gov | Hydrolytically stable and less toxic nih.govnih.gov |

| 5-azacytidine (Azacitidine) | More cytotoxic than DHAC nih.gov | Potent hypomethylating agent nih.gov | Unstable in aqueous solution nih.gov |

| 2'-deoxy-5-azacytidine (Decitabine) | More cytotoxic than DHDAC nih.govnih.gov | Potent hypomethylating agent nih.gov | Unstable in aqueous solution nih.gov |

In nucleoside chemistry, the orientation of the base relative to the sugar moiety gives rise to two anomeric forms: alpha (α) and beta (β). Naturally occurring nucleosides are typically in the β-anomeric form. nih.gov Generally, α-anomers are considered to be biologically less active. nih.gov

However, studies on 5-azacytosine nucleosides have revealed interesting findings. While β-anomers are generally more potent, some α-anomers have shown significant biological activity. For instance, the α-anomer of 2'-deoxy-5-azacytidine (α-DAC) exhibited hypomethylating activities identical to its β-anomer (decitabine). nih.gov

In the case of 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), both the α- and β-anomers have been investigated. A comparative study showed that while the β-anomer (DHDAC) was a potent hypomethylating agent, the α-anomer (α-DHDAC) also exerted a hypomethylating effect, although with high variation between different gene loci. nih.gov This suggests that α-anomers of 5,6-dihydro-5-azacytosine nucleosides should not be disregarded and may possess unique biological properties worthy of further investigation. nih.gov

Applications in Epigenetic Research Beyond Mammalian Systems

The utility of 5,6-dihydro-5-azacytosine and its parent compound, 5-azacytidine, as tools for epigenetic research extends beyond mammalian models to other organisms, such as plants. researchgate.net In plants, DNA methylation is a crucial epigenetic mechanism controlling gene expression and development. mdpi.com

The application of DNA methyltransferase inhibitors like 5-azacytidine and its analogues allows researchers to investigate the role of DNA methylation in various plant processes. researchgate.net For example, these compounds have been used to induce new phenotypes or more favorable traits in plants by artificially inducing DNA hypomethylation. researchgate.net Specifically, 5,6-dihydro-5-azacytidine (DHAC) has been noted for its promising results in plant in vitro cultivation, which is likely attributable to its higher stability in the culture media compared to 5-azacytidine. researchgate.net

These studies in non-mammalian systems highlight the broad applicability of 5,6-dihydro-5-azacytosine and related compounds as fundamental research tools for dissecting the role of DNA methylation across different kingdoms of life.

Epigenetic Modulation in Plant In Vitro Cultures

The manipulation of DNA methylation is a key strategy for inducing variation and understanding gene regulation in plant biotechnology. Non-methylable cytidine (B196190) analogs are a class of chemical compounds used to artificially alter DNA methylation states, potentially leading to new phenotypes or improved traits. Among these, 5,6-dihydro-5-azacytosine and its derivatives have been investigated for their epigenetic effects in plant in vitro cultures.

In a study on the stone fruit rootstock GF 677, various DNA demethylating agents (DMT agents) were evaluated for their impact on micropropagated plants. nih.gov The research established that a concentration of approximately 50 µM was suitable for treatment with these agents. nih.gov Within this context, the nucleoside 5,6-dihydro-5-azacytosine demonstrated highly promising results as a newly synthesized compound for epigenetic modulation. nih.gov Its effectiveness is thought to be linked to its enhanced stability in the media used for in vitro cultivation compared to more conventional demethylating agents like 5-azacytidine. nih.govfrontiersin.org The use of such agents can lead to significant changes in the DNA methylation state of the treated plants. nih.gov For instance, combinations of DMT agents with different mechanisms of action, such as an azacytidine analog and dihydroxypropyladenine, have been shown to work synergistically to alter the DNA methylation patterns. nih.gov 5,6-dihydro-5-azacytidine (referred to as DHAC in some studies) is classified alongside other non-methylable cytidine analogs like 5-azacytidine (AC) and zebularine, which are used to reduce DNA methylation in various plant species. mdpi.com

Induction of Secondary Metabolite Production in Fungi via Epigenetic Manipulation

Fungal genomes contain numerous biosynthetic gene clusters for secondary metabolites that are often silent or expressed at very low levels under standard laboratory conditions. frontiersin.orgnih.gov Epigenetic manipulation, using small-molecule modifiers, is a powerful strategy to activate these cryptic pathways to discover novel bioactive compounds. mdpi.com This approach primarily involves the use of inhibitors of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov

The most widely studied DNMT inhibitor for this purpose is 5-azacytidine (5-Aza), a cytidine analog that can be incorporated into DNA, leading to the inactivation of DNMTs and a reduction in genomic DNA methylation. nih.govresearchgate.net This has been shown to induce or enhance the production of a wide array of secondary metabolites in various fungi. nih.govmdpi.com Other DNMT modifiers, including the derivative 5-aza-2′-deoxycytidine, have also been reported to affect the production of fungal secondary metabolites. researchgate.net For example, in a study on the zoanthid-derived fungus Cochliobolus lunatus, researchers tested both 5-azacytidine and 2′-deoxy-5-azacytidine as epigenetic modifiers to alter its metabolic profile. frontiersin.org While detailed studies focusing specifically on 5,6-Dihydro-5-azacytosine for inducing fungal secondary metabolites are not as prevalent as those for 5-azacytidine, the principle of using cytidine analogs to unlock cryptic biosynthetic pathways is a well-established strategy in the field. nih.govnih.gov

Anti-HIV Activity and Viral Mutagenesis in Pre-clinical Models

5,6-dihydro-5-aza-2′-deoxycytidine (also known as KP-1212) has been investigated as a first-in-class antiretroviral agent that functions through a mechanism of lethal mutagenesis. frontiersin.org This approach aims to increase the mutation rate of a virus to a level that is incompatible with its viability, driving the viral population to extinction. researchgate.net The loss of HIV infectivity has been observed after viral passage in the presence of 5,6-dihydro-5-aza-2′-deoxycytidine, which was shown to cause a two-fold increase in the viral mutation frequency. researchgate.net

The compound is a deoxycytidine analog that, in its triphosphate form, can be incorporated into viral DNA during reverse transcription. This incorporation leads to an increase in mutation frequency, with studies showing it primarily induces G-to-A and A-to-G transition mutations within the HIV-1 genome. nih.gov A prodrug of KP-1212, known as KP-1461, advanced to clinical trials and was designed to enhance the delivery of the active mutagenic agent. researchgate.net This strategy represents a unique mechanism of action compared to other existing anti-retroviral drugs. frontiersin.org

Evaluation of Antiviral Efficacy in Viral Replication Assays

The antiviral activity of 5,6-dihydro-5-aza-2′-deoxycytidine (KP-1212) and its potentiation of other drugs have been evaluated using single-cycle viral replication assays. nih.gov In one such system, a specialized HIV-1 vector was constructed to express two different fluorescent proteins (mCherry and GFP) to efficiently assess both viral infectivity and the frequency of mutations. nih.gov

Studies found that while KP-1212 alone exhibited minimal antiviral activity in this specific single-round assay, it significantly potentiated the anti-HIV-1 activity of ribonucleotide reductase inhibitors (RNRIs) like gemcitabine (B846) and resveratrol (B1683913). nih.gov The combination of KP-1212 with an RNRI leads to a synergistic decrease in viral infectivity and a corresponding increase in the viral mutant frequency. nih.gov For instance, the combination of KP-1212 with resveratrol reduced the effective concentration (EC₅₀) by 1.9-fold compared to resveratrol alone. nih.gov This potentiation is believed to occur because RNRIs can deplete the natural deoxynucleoside triphosphate (dNTP) pools, which in turn enhances the activation and incorporation of nucleoside analogs like KP-1212. nih.gov

Table 1: Potentiation of Anti-HIV-1 Activity by KP-1212 in a Single-Round Replication Assay

| Compound/Combination | EC₅₀ (μM) | Fold Reduction in EC₅₀ (vs. RNRI alone) |

| Resveratrol | 99.6 | N/A |

| Resveratrol + KP-1212 | 52.8 | 1.9 |

Data sourced from a study using a single-round HIV-1 replication assay. The EC₅₀ represents the concentration of the drug that inhibits 50% of viral activity. nih.gov

Quantum Chemical Studies on Molecular Reactivity and Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the intrinsic electronic properties of 5,6-dihydro-5-azacytosine that govern its chemical behavior.

Density Functional Theory (DFT) has been employed to investigate the chemical properties of 5,6-dihydro-5-azacytosine, often in comparison to its parent compound, cytosine, and other analogues like 5-azacytosine. researchgate.netresearchgate.net A study utilizing the M062X/6-311++G(2d,2p) level of theory has provided insights into the compound's reactivity. researchgate.net The structural variability of 5,6-dihydro-5-azacytosine is considered a key factor in its mutagenic activity, allowing it to pair with guanine (B1146940) or adenine (B156593) through different tautomeric forms. researchgate.netresearchgate.net The singly occupied molecular orbital (SOMO) of 5,6-dihydro-5-azacytosine is localized on the lone pair electron of the N5 atom, which is the highest in energy among the analogues studied. researchgate.net

Molecular hardness (η), a measure of resistance to changes in electron distribution, has been calculated for 5,6-dihydro-5-azacytosine. researchgate.netresearchgate.net A lower hardness value suggests higher reactivity. The calculated chemical hardness for 5,6-dihydro-5-azacytosine (referred to as 5-azaHC in the study) is 4.10 eV. researchgate.net This value, along with its ionization potential (IP) and electron affinity (EA), provides a quantitative measure of its reactivity. researchgate.net

The molecular electrostatic potential (MESP) is used to determine the reactive behavior of a molecule by mapping the electrostatic potential on the electron density surface. researchgate.net This analysis helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. For 5,6-dihydro-5-azacytosine, the MESP analysis contributes to understanding its interaction with biological macromolecules. researchgate.netresearchgate.net

| Molecule | Ionization Potential (IP) | Electron Affinity (EA) | Chemical Hardness (η) |

|---|---|---|---|

| Cytosine | 8.49 | 0.11 | 4.19 |

| 5-azacytosine (5-azaC) | 4.10 | -0.08 | 2.09 |

| 5,6-dihydro-5-azacytosine (5-azaHC) | 8.40 | 0.21 | 4.10 |

Data sourced from a study by Wang and Wu, calculated at the M062X/6-311++G(2d,2p) level of theory. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 5,6-dihydro-5-azacytosine, particularly in its nucleoside form (5,6-dihydro-5-azacytidine), are crucial for its biological function.

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a protein. For 5,6-dihydro-5-azacytosine, docking studies have been crucial in understanding its interaction with DNA methyltransferases (DNMTs). nih.gov This compound is known to be a potent inhibitor of cytosine-5-methyltransferases. glenresearch.com The mechanism of inhibition involves the trapping of the enzyme. nih.gov Docking studies help to visualize the interactions within the enzyme's active site, providing a rationale for the compound's inhibitory activity. These computational models are valuable for explaining how 5,6-dihydro-5-azacytosine acts as a transition-state mimic, binding with high affinity to the active site. glenresearch.com

Prediction of Physicochemical Parameters Relevant to Biological Function

The biological function of a molecule is intrinsically linked to its physicochemical properties. Computational methods allow for the prediction of these parameters, offering insights into how 5,6-dihydro-5-azacytosine behaves in a biological system. Key parameters include ionization potential, electron affinity, and chemical hardness, which are derived from quantum chemical calculations. researchgate.net For instance, the calculated ionization potential of 8.40 eV and an electron affinity of 0.21 eV for 5,6-dihydro-5-azacytosine suggest its electronic behavior in redox reactions and charge-transfer interactions, which are fundamental to its mechanism of action as a DNA methyltransferase inhibitor. researchgate.net The structural variability, highlighted by theoretical studies, is responsible for its mutagenic effects, as different tautomers can pair with different nucleobases. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Investigations

Theoretical pKa Calculations and Tautomeric Equilibria

Computational chemistry provides powerful tools for investigating the fundamental physicochemical properties of 5,6-Dihydro-5-azacytosine, such as its acidity (pKa) and the equilibrium between its different structural isomers, known as tautomers. These theoretical studies are crucial for understanding the molecule's behavior in biological systems, its reactivity, and its potential as a therapeutic agent.

The acid-base properties and the existence of multiple tautomeric forms are intrinsically linked and play a significant role in the molecular interactions and biological activity of 5,6-Dihydro-5-azacytosine.

Detailed Research Findings

pKa Calculations

One prominent computational approach involves using the Gaussian suite of programs to calculate the free energies of the nucleobases. nih.govacs.org A common method utilizes the B3LYP density functional with the 6-31+G(d,p) basis set. nih.govresearchgate.netacs.org To accurately model the aqueous environment of biological systems, a hybrid implicit-explicit solvation model is often used. nih.govresearchgate.net In this model, explicit water molecules are placed at all potential hydrogen-bonding sites on the nucleobase, and this entire complex is then placed within a continuum of implicit solvent. nih.gov

The theoretical pKa values are determined by first finding the lowest energy conformation of the neutral molecule. nih.govacs.org This structure is then computationally protonated or deprotonated at the site of interest to calculate the free energy change of the reaction. nih.gov To improve accuracy, these calculated values are often compared against known experimental pKa values for a set of related molecules, and a linear correction factor is generated and applied. nih.govacs.org For pyrimidine (B1678525) analogues, a two-parameter adjustment can yield a high degree of correlation (R² value of 0.97) between theoretical and experimental data. nih.gov

Table 1: Computational Methods for pKa Calculation of 5,6-Dihydro-5-azacytosine and Related Analogues

| Parameter | Method/Description | Source |

| Computational Suite | Gaussian | nih.govacs.org |

| Quantum Mechanical Method | Density Functional Theory (DFT), B3LYP functional | nih.govresearchgate.netacs.org |

| Basis Set | 6-31+G(d,p) | nih.govresearchgate.netacs.org |

| Solvation Model | Hybrid Implicit-Explicit Model (SMD for implicit part) | nih.govresearchgate.net |

| Procedure | Calculation of free energy change upon protonation/deprotonation of the lowest energy conformer. | nih.gov |

| Correction | A two-parameter linear adjustment based on experimental data for a set of pyrimidines. | nih.gov |

Tautomeric Equilibria

Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a key characteristic of 5,6-Dihydro-5-azacytosine and is thought to be the molecular basis for its mutagenic properties. researchgate.netresearchgate.net The ability of the molecule to exist in different tautomeric forms allows it to pair with different natural purine (B94841) bases, such as guanine (B1146940) and adenine (B156593). researchgate.netresearchgate.net

Theoretical research using Density Functional Theory (DFT) has been instrumental in studying the chemical properties and tautomeric variability of 5,6-Dihydro-5-azacytosine. researchgate.net These studies, often complemented by spectroscopic methods like variable temperature NMR and 2D infrared spectroscopy, have demonstrated that the nucleoside analog of this compound, 5-aza-5,6-dihydro-2'-deoxycytidine (KP1212), exists as a broad ensemble of interconverting tautomers. researchgate.net

The primary forms are the amino-keto, imino-keto, and amino-enol tautomers. The repositioning of protons among the nitrogen and oxygen atoms of the heterocyclic ring gives rise to these different forms. nih.gov Computational studies on related aza-cytosine compounds have shown that while different tautomers may be favored in the gas phase versus in an aqueous solution, the relative stabilities of the lowest energy tautomers often remain consistent. researchgate.net For instance, in aqueous solutions, the canonical keto-amino form is typically the most predominant isomer for cytosine analogues. researchgate.net The study of these equilibria is challenging due to the fast interconversion rates and the low abundance of minor tautomers under physiological conditions. nih.gov

Table 2: Possible Tautomeric Forms of 5,6-Dihydro-5-azacytosine

| Tautomer Type | Description | Implication | Source |

| Amino-Keto | The canonical form with an amino group at C4 and a keto group at C2. | Standard base pairing properties. | researchgate.net |

| Imino-Keto | An imino group at C4 and a keto group at C2. Proton has moved from the exocyclic amino group to a ring nitrogen. | Can alter hydrogen bonding patterns, leading to mispairing. | researchgate.netresearchgate.net |

| Amino-Enol | An amino group at C4 and a hydroxyl (enol) group at C2. Proton has moved from a ring nitrogen to the C2 oxygen. | Can alter hydrogen bonding patterns, leading to mispairing. | nih.gov |

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation and quantitative analysis of 5,6-Dihydro-5-azacytosine and its metabolites from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Nucleotide Metabolites and DNA Methylation Levels

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 5,6-Dihydro-5-azacytosine and its analogs. A sensitive and specific reverse-phase HPLC method has been developed to measure 5,6-dihydro-5-azacytidine (B1221591) (DHAC) in biological fluids at concentrations as low as 50 ng/ml. tandfonline.com This method often involves pre-column derivatization to enhance the UV detectability and retention of the compound on the column. tandfonline.com For instance, DHAC can be reacted with N,N-dimethylformamide diethylacetal to form a derivative with a maximum UV absorbance at 264 nm. tandfonline.com The separation is typically achieved on an ODS (octadecylsilyl) column using an isocratic mobile phase, such as 0.050 M formic acid in a mixture of acetonitrile (B52724) and water. tandfonline.com

HPLC is also a critical tool for quantifying changes in global DNA methylation levels following treatment with demethylating agents like 5,6-Dihydro-5-azacytosine. This involves the enzymatic hydrolysis of genomic DNA into individual deoxynucleoside monophosphates. The resulting mixture is then separated by HPLC to quantify the amount of 5-methyl-2'-deoxycytidine-5'-monophosphate relative to total deoxycytidine-5'-monophosphate. nih.govnih.gov This allows for a direct assessment of the compound's hypomethylating activity. nih.govnih.gov Studies have utilized this method to compare the hypomethylating potential of various 5-azacytidine (B1684299) nucleosides, including 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC). nih.govnih.gov

Table 1: HPLC Method Parameters for 5,6-Dihydro-5-azacytidine Analysis

| Parameter | Details | Source |

|---|---|---|

| Column | ODS (octadecylsilyl), fully loaded and end-capped | tandfonline.com |

| Mobile Phase | 0.050 M formic acid in 20% acetonitrile/water (isocratic) | tandfonline.com |

| Detection | UV at 264 nm (after derivatization) | tandfonline.com |

| Derivatization Agent | N,N-dimethylformamide diethylacetal | tandfonline.com |

| Internal Standard | 5'-chloro-5'-deoxy-5,6-dihydro-5-azacytidine | tandfonline.com |

| Quantification Limit | 50 ng/ml in plasma and urine | tandfonline.comtandfonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural confirmation of 5,6-Dihydro-5-azacytosine. google.com Due to the non-volatile nature of nucleosides, derivatization is a necessary step for GC analysis. tandfonline.com However, silylation, a common derivatization method, can cause partial aromatization of 5,6-dihydro-5-azacytidine back to its 5-azacytidine counterpart. tandfonline.com Despite this challenge, GC-MS analysis has been successfully used to confirm the structure of the reduction product of 5-azacytidine to 5,6-dihydro-5-azacytidine, particularly when using sodium borodeuteride as the reducing agent. google.com The technique has also been employed to show that 5,6-dihydro-5-azacytidine can be reoxidized to 5-azacytidine. google.com

Spectroscopic Approaches for Structural and Mechanistic Insights

Spectroscopic methods provide detailed information about the molecular structure and electronic properties of 5,6-Dihydro-5-azacytosine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of 5,6-Dihydro-5-azacytosine. Both ¹H and ¹³C NMR have been used to confirm the structure of the compound and its derivatives. google.com For example, the structure of 5,6-dihydro-5-azacytidine hydrochloride has been fully supported by NMR data. google.com The stability of this compound in solution at different pH values has also been monitored over time using NMR analysis. google.com Predicted ¹³C NMR spectra for 5,6-dihydro-5-azacytidine are also available in databases, providing a reference for experimental data. hmdb.ca

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a straightforward and effective method for determining the concentration of 5,6-Dihydro-5-azacytosine in solutions. The compound exhibits a characteristic UV absorbance maximum that can be used for quantification. For instance, the hydrochloride salt of 5,6-dihydro-5-azacytidine shows a maximum absorbance (λmax) at 233 nm at pH 8. google.com This property is utilized in conjunction with HPLC for the sensitive detection of the compound after derivatization, which shifts the λmax to 264 nm, enhancing detectability. tandfonline.com

Table 2: Spectroscopic Data for 5,6-Dihydro-5-azacytidine

| Technique | Parameter | Value | Source |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax (pH 8) | 233 nm | google.com |

| UV-Vis Spectroscopy | λmax (derivatized) | 264 nm | tandfonline.com |

| ¹H NMR (DMSO-d₆) | Chemical Shift (C₁, H) | δ 5.54 (d, J=6Hz) | google.com |

| ¹H NMR (DMSO-d₆) | Chemical Shift (C₆ H₂) | δ 4.69 (s) | google.com |

Molecular Biology Techniques for Gene Expression and Methylation Analysis

Molecular biology techniques are essential for investigating the biological effects of 5,6-Dihydro-5-azacytosine, particularly its impact on gene expression and DNA methylation.

Studies have shown that 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) can induce DNA hypomethylation and reactivate transcriptionally silenced genes. nih.govnih.gov For instance, treatment of CCRF-CEM cells with DHDAC led to the reactivation of the hypermethylated gene THBS-1, with an efficiency comparable to that of 2'-deoxy-5-azacytidine (DAC). nih.gov

Quantitative reverse transcription PCR (qRT-PCR) is a key method used to measure changes in messenger RNA (mRNA) expression levels of specific genes following treatment with 5,6-Dihydro-5-azacytosine analogs. nih.govnih.govresearchgate.net This technique allows researchers to quantify the reactivation of genes that were previously silenced by hypermethylation. nih.govnih.gov For example, qRT-PCR was used to demonstrate the reactivation of the CDKN2B and THBS-1 genes in leukemic cells after exposure to DHDAC. nih.gov

Methylation-specific PCR (MSP) is another crucial technique used to assess the methylation status of specific gene promoters. nih.gov This method can detect changes in the methylation of CpG islands in genes known to be hypermethylated in certain diseases. nih.gov

Table 3: Gene Reactivation by 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)

| Cell Line | Gene | Treatment | Result | Source |

|---|---|---|---|---|

| CCRF-CEM | THBS-1 | 50 or 100 µM DHDAC | Reactivation similar to 1 µM DAC | nih.gov |

| CCRF-CEM | CDKN2B | 50 or 100 µM DHDAC | Reactivation observed | nih.gov |

Methylation-Specific PCR (MSP) for Gene Locus-Specific Methylation

Methylation-Specific PCR (MSP) is a sensitive and widely used technique to determine the methylation status of specific CpG islands in the promoter regions of genes. This method is crucial for understanding how 5,6-Dihydro-5-azacytosine and its derivatives induce gene reactivation by altering DNA methylation patterns. The process involves treating genomic DNA with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged. Subsequently, two pairs of primers are used for PCR amplification: one pair specific for the methylated sequence and another for the unmethylated sequence. The resulting PCR products are then visualized by gel electrophoresis to assess the methylation status. nih.govtandfonline.com

In a comparative study, the hypomethylating activity of several 5-azacytidine nucleosides, including 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC), was evaluated on the fully methylated gene loci of CDKN2B (cyclin-dependent kinase inhibitor 2B) and THBS-1 (thrombospondin-1) in CCRF-CEM and HL-60 leukemia cell lines. nih.gov Quantitative MSP analysis revealed that DHDAC was a potent hypomethylating agent, significantly reducing the methylation levels of both genes. nih.gov For instance, in CCRF-CEM cells, DHDAC decreased the methylation level of THBS-1 and CDKN2B by approximately 70% and 80%, respectively, compared to untreated controls. nih.gov This demonstrates the utility of MSP in quantifying the locus-specific demethylating effects of 5,6-Dihydro-5-azacytosine.

Table 1: Quantitative MSP Analysis of Gene Promoter Methylation after Treatment with 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)

| Gene Locus | Cell Line | Treatment | Concentration | Duration | Reduction in Methylation (%) | Reference |

| CDKN2B | CCRF-CEM | DHDAC | 100 µM | 5 days | ~80% | nih.gov |

| THBS-1 | CCRF-CEM | DHDAC | 100 µM | 5 days | ~70% | nih.gov |

Quantitative Reverse Transcription PCR (qRT-PCR) for mRNA Expression

Quantitative Reverse Transcription PCR (qRT-PCR) is an essential tool for measuring the expression levels of specific messenger RNA (mRNA) molecules. researchgate.net This technique is employed to verify that the demethylation of a gene promoter, as detected by MSP, translates into the reactivation of gene transcription. The process begins with the reverse transcription of RNA into complementary DNA (cDNA), followed by PCR amplification where the amount of amplified product is measured in real-time using fluorescent dyes or probes. nih.govresearchgate.net

Studies investigating the effects of 5,6-Dihydro-5-azacytosine and its analogs have consistently used qRT-PCR to correlate demethylation with gene re-expression. nih.govaacrjournals.org Following the observation of CDKN2B and THBS-1 promoter demethylation by MSP, qRT-PCR was used to measure the corresponding changes in their mRNA levels. nih.gov The results confirmed that the reduction in promoter methylation led to a significant increase in the expression of these tumor suppressor genes. The relative expression of these genes is typically quantified using the ΔΔCt method, which normalizes the expression of the target gene to a reference (housekeeping) gene. tandfonline.com This analytical approach provides definitive evidence of the functional consequence of drug-induced hypomethylation.

Table 2: Relative mRNA Expression Analysis by qRT-PCR Following Treatment with 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)

| Gene | Cell Line | Treatment | Concentration | Duration | Fold Change in mRNA Expression | Reference |

| CDKN2B | CCRF-CEM | DHDAC | 100 µM | 5 days | Significant Increase | nih.govtandfonline.com |

| THBS-1 | CCRF-CEM | DHDAC | 100 µM | 5 days | Significant Increase | nih.govtandfonline.com |

Flow Cytometry for Cell Cycle Progression Analysis

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. In the context of 5,6-Dihydro-5-azacytosine research, it is primarily used to assess the effects of the compound on cell cycle progression. nih.govplos.org Cells are typically stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The intensity of the fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). plos.orgrcsb.org

The analysis of CCRF-CEM cells treated with 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC) by flow cytometry revealed significant alterations in the cell cycle distribution. nih.gov After five days of treatment, a noticeable accumulation of cells in the G1 and S phases was observed, coupled with a decrease in the G2/M phase population. nih.govtandfonline.com This suggests that the compound can induce a cell cycle arrest, which is a common outcome for cells undergoing DNA damage or experiencing the reactivation of cell cycle checkpoint genes.

Table 3: Cell Cycle Distribution Analysis by Flow Cytometry after Treatment with 2'-deoxy-5,6-dihydro-5-azacytidine (DHDAC)

| Cell Line | Treatment | Concentration | Duration | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| CCRF-CEM | Control | - | 5 days | 42% | 34% | 24% | nih.govtandfonline.com |

| CCRF-CEM | DHDAC | 100 µM | 5 days | 47% | 40% | 13% | nih.govtandfonline.com |

Crystallographic Studies of Enzyme-Substrate Complexes

Crystallographic studies provide atomic-level insights into the molecular interactions between drugs, enzymes, and their substrates. These studies are invaluable for understanding the precise mechanism of action of inhibitors like 5,6-Dihydro-5-azacytosine.

X-ray Crystallography of DNMT-DNA Complexes with 5,6-Dihydro-5-azacytosine Incorporated

X-ray crystallography has been instrumental in visualizing the interaction between DNA methyltransferases (DNMTs) and DNA containing 5,6-Dihydro-5-azacytosine. nih.govrcsb.org A key step in the enzymatic methylation of cytosine is the flipping of the target cytosine base out of the DNA helix and into the catalytic pocket of the DNMT. nih.gov

A crystallographic analysis of a ternary complex involving the HhaI methyltransferase (M.HhaI), the cofactor S-adenosyl-L-homocysteine, and a double-stranded DNA oligodeoxyribonucleotide containing 5,6-Dihydro-5-azacytosine at the target position has been performed (PDB ID: 10MH). rcsb.orgebi.ac.uk The resulting structure, resolved at 2.55 Å, revealed that the 5,6-Dihydro-5-azacytosine analog is indeed flipped out of the DNA helix in a manner similar to the natural cytosine substrate. rcsb.org However, a crucial finding was the absence of a covalent bond between the sulfur atom of the catalytic cysteine residue (Cys81) of the enzyme and the C6 carbon of the analog's pyrimidine (B1678525) ring. rcsb.org This indicates that 5,6-Dihydro-5-azacytosine can occupy the active site and mimic the transition state of the methylation reaction, thereby acting as a potent inhibitor without forming an irreversible covalent adduct. rcsb.orgoup.com

Another study investigated the interaction of the prokaryotic CpG-specific DNA methyltransferase M.MpeI with DNA containing 5,6-dihydro-5-azacytosine (referred to as dhaC in the study). oup.com The crystal structure of the M.MpeI-DNA complex (PDB ID: 8C57) showed that non-covalent complexes were most abundant for dhaC. rcsb.orgoup.com These crystallographic findings provide a structural basis for the inhibitory mechanism of 5,6-Dihydro-5-azacytosine on DNA methylation.

Table 4: Crystallographic Data of DNMT-DNA Complexes with Incorporated 5,6-Dihydro-5-azacytosine

| PDB ID | Enzyme | Target Analog | Resolution (Å) | Key Finding | Reference |

| 10MH | HhaI Methyltransferase | 5,6-Dihydro-5-azacytosine | 2.55 | Analog flipped out of helix; no covalent bond formed with catalytic cysteine. | rcsb.orgebi.ac.uk |

| 8C57 | M.MpeI Methyltransferase | 5,6-Dihydro-5-azacytosine (dhaC) | 1.95 | Abundant non-covalent complex formation. | rcsb.orgoup.com |

Design and Synthesis of Novel Derivatives and Analogs for Mechanistic Research

Structure-Activity Relationship (SAR) Studies for DNMT Inhibition

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical architecture of 5,6-dihydro-5-azacytosine and its analogs influences their ability to inhibit DNMTs. These studies provide critical insights that guide the rational design of more potent and selective inhibitors.

The interaction between 5,6-dihydro-5-azacytosine and DNMTs is a dynamic process that can be significantly altered by modifications to its core structure. The saturation of the 5,6-double bond in 5,6-dihydro-5-azacytidine (B1221591) (a nucleoside form) makes it hydrolytically stable, a key advantage over its unsaturated counterpart, 5-azacytidine (B1684299). nih.govnih.gov This stability is crucial for its mechanism of action, which involves incorporation into DNA and trapping the DNMT enzyme.

The mechanism of DNMT inhibition involves a nucleophilic attack from a cysteine residue in the enzyme's active site onto the C6 position of the cytosine ring. nih.gov For 5,6-dihydro-5-azacytosine, the sp3-hybridized carbon at position 6 and the NH group at position 5 are thought to mimic the transition state of the natural enzymatic reaction, making it an effective inhibitor. oup.comoup.com Structural studies with the prokaryotic DNMT M.HhaI have shown that while 5,6-dihydro-5-azacytosine occupies the active site, it does not form a covalent bond, acting as a potent non-covalent inhibitor. oup.comoup.comnih.gov

Modifications to the sugar moiety also play a critical role. For instance, the development of 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) has been a significant step. nih.gov Comparative studies have shown that DHDAC can induce DNA hypomethylation and gene reactivation to a similar extent as the well-known DNMT inhibitor 2'-deoxy-5-azacytidine (decitabine), but with lower cytotoxicity. nih.gov This highlights the importance of the deoxyribose sugar in directing the analog primarily to DNA.

Furthermore, the introduction of a fluorine atom at the 2' position of the sugar ring in 5-azacytidine analogs has been shown to increase hydrolytic stability and antiproliferative activity. scirp.org This suggests that modifications to the sugar can enhance both the stability and the biological efficacy of these inhibitors.

The N5 position of the 5-azacytosine (B16484) ring is a critical determinant of the molecule's chemical properties and its interaction with DNMTs. The nitrogen atom at this position is key to the inhibitory mechanism. nih.gov However, direct substitution at the N5 position of the 5,6-dihydro-5-azacytosine ring itself is less explored in the literature compared to modifications at other positions, such as C6. The focus has often been on the stability conferred by the saturation at the 5,6-position and modifications of the attached sugar moiety.

Research on related 5-azacytosine compounds provides some insight. For instance, in acyclic analogues, modifications to the base moiety can drastically affect activity. Studies on 6-substituted derivatives of an acyclic 5-azacytosine phosphonate (B1237965) analogue (HPMP-5-azaC) showed a significant decrease in antiviral activity compared to the parent compound, indicating that steric hindrance near the reactive part of the base can be detrimental. nih.gov This implies that any substituent at the N5 position would need to be carefully considered to avoid disrupting the crucial interactions within the enzyme's active site.

Development of Acyclic and Phosphonomethyl Analogues

To address challenges like chemical instability and to improve the therapeutic window, researchers have developed acyclic and phosphonomethyl analogues of 5-azacytosine nucleosides. tandfonline.comnih.gov These derivatives often exhibit enhanced stability and altered biological activity profiles.

A significant challenge with nucleoside analogs is their instability and the need for intracellular phosphorylation to become active. Acyclic nucleoside phosphonates (ANPs) are designed to bypass the initial, often rate-limiting, phosphorylation step. nih.gov These compounds contain a phosphonate group attached to an acyclic side chain, mimicking a nucleotide monophosphate.

Key design principles for these analogues include:

Enhanced Stability : Acyclic structures can be inherently more stable than their ribose-containing counterparts. For example, 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (HPMP-5-azaC) was developed as a more effective and less toxic alternative to other antivirals, showing potent activity against a range of DNA viruses. frontiersin.org However, even these can suffer from instability of the 5-azacytosine ring itself. frontiersin.org

Improved Cellular Uptake : The cellular uptake of these charged molecules is often poor. To overcome this, prodrug strategies are employed. Attaching lipophilic moieties, such as alkoxyalkyl esters, to the phosphonate group can significantly increase cell membrane permeability and oral bioavailability. nih.govasm.org For instance, the hexadecyloxyethyl (HDE) ester of cyclic HPMP-5-azaC showed remarkably high selectivity indices against various herpesviruses. frontiersin.org

The table below summarizes some key acyclic and phosphonomethyl derivatives and their design features.

| Compound/Analogue Type | Design Principle | Key Finding/Advantage | Reference |

| (S)-HPMP-5-azaC | Acyclic Nucleoside Phosphonate | Potent and selective activity against DNA viruses; less toxic than some parent antivirals. | frontiersin.org |

| Alkoxyalkyl esters of ANPs | Lipophilic Prodrug | Increased cellular uptake and oral bioavailability; bypass of initial phosphorylation. | nih.gov |

| HDE-ester of cyclic HPMP-5-azaC | Lipophilic Prodrug of a Cyclic ANP | Extremely high anti-viral activity and selectivity indices. | frontiersin.org |

Conjugation Strategies for Targeted Delivery in Research Models

Targeted delivery aims to increase the concentration of a therapeutic agent at the desired site of action, thereby enhancing efficacy and reducing off-target toxicity. For 5,6-dihydro-5-azacytosine and its parent compounds, various conjugation strategies are being explored in research settings.

One promising approach is the use of nanoparticle-based delivery systems . Encapsulating drugs like 2'-deoxy-5-azacytidine (a close analog) in lipid-polymer nanoparticles can improve drug delivery, protect the drug from degradation, and enhance its ability to sensitize cancer cells to other chemotherapies. acs.org Poly(lactic-co-glycolic acid) (PLGA) and polyethylene (B3416737) glycol (PEG) have been used to create nanovectors for 5-azacytidine, which can improve solubility, bioavailability, and provide for pH-sensitive drug release. researchgate.net

Another strategy involves conjugation to targeting ligands . This can include small molecules, antibodies, or peptides that bind to receptors overexpressed on target cells, such as cancer cells.

Fatty Acid Conjugation : 5-azacytidine has been conjugated to omega-3 fatty acids like EPA and DHA. mdpi.com These amphiphilic prodrugs can self-assemble into nanoparticles, which can improve cell diffusion and protect the drug from enzymatic degradation. mdpi.com Similarly, esterification with elaidic acid was shown to create a prodrug (CP-4200) with potent epigenetic activity and improved in vivo efficacy compared to 5-azacytidine. aacrjournals.org

Antibody-Drug Conjugates (ADCs) : While not specifically reported for 5,6-dihydro-5-azacytosine, the principle of using monoclonal antibodies to deliver cytotoxic agents is well-established. For instance, the anti-CD33 antibody lintuzumab's activity was enhanced when combined with 5-azacytidine, suggesting that combining targeted antibodies with DNMT inhibitors is a viable strategy. nih.gov

Peptide Conjugation : Peptides that can transmigrate across the blood-brain barrier or target specific cell surface proteins represent another avenue for delivering conjugated drugs. google.com

These strategies, while often studied with the parent compounds 5-azacytidine and decitabine (B1684300), provide a clear research framework for developing targeted delivery systems for the more stable 5,6-dihydro-5-azacytosine derivatives to improve their therapeutic potential in research models.

Future Directions in 5,6 Dihydro 5 Azacytosine Research

Elucidating Unexplored Molecular Interactions

A primary area for future research lies in the detailed elucidation of the molecular interactions of 5,6-Dihydro-5-azacytosine. While it is known to be an inhibitor of DNA methyltransferases (DNMTs), the precise mechanics of this interaction, particularly how it differs from other cytosine analogs, warrants deeper investigation.

Research has shown that 5,6-Dihydro-5-azacytosine, incorporated into DNA, acts as a transition-state mimic in the active site of DNMTs. cornell.edurjraap.com Unlike some other inhibitors, it forms a tight, but reversible, complex with the enzyme without forming a covalent bond. cornell.edu Crystallographic studies of a ternary complex involving HhaI methyltransferase, S-adenosyl-L-homocysteine, and a DNA duplex containing 5,6-dihydro-5-azacytosine revealed that the analog is flipped out of the DNA helix, similar to cytosine. tandfonline.com However, no covalent bond was formed between the catalytic cysteine of the enzyme and the C6 carbon of the analog. cornell.edu This non-covalent, high-affinity binding is a key aspect of its inhibitory mechanism. cornell.edu

Future studies should aim to:

Explore the dynamics of the non-covalent interaction: Investigating the specific forces and conformational changes involved in the formation and dissociation of the 5,6-Dihydro-5-azacytosine-DNMT complex.

Compare interactions with different DNMT isoforms: Understanding if 5,6-Dihydro-5-azacytosine exhibits differential inhibitory activity towards various DNMTs (e.g., DNMT1, DNMT3A, DNMT3B) could inform more targeted therapeutic strategies.

Investigate interactions with other proteins: Beyond DNMTs, it is crucial to explore potential off-target interactions within the cellular environment to build a comprehensive molecular profile of the compound.

Expanding the Scope of Epigenetic Research Applications

The role of 5,6-Dihydro-5-azacytosine as a DNA hypomethylating agent is a cornerstone of its application in epigenetic research. researchgate.netnih.gov Its greater hydrolytic stability compared to 5-azacytidine (B1684299) makes it a more reliable tool for in vitro studies. researchgate.netgoogle.com Future research in this area should focus on leveraging this stability to explore new frontiers in epigenetics.

Studies have demonstrated that 2'-deoxy-5,6-dihydro-5-azacytidine (B1673760) (DHDAC) can induce DNA hypomethylation comparable to 2'-deoxy-5-azacytidine (DAC) but with lower cytotoxicity. nih.gov This favorable profile makes it a valuable instrument for studying the consequences of DNA demethylation in various biological processes.

Future research applications could include:

Epigenetic reprogramming: Investigating the efficiency of 5,6-Dihydro-5-azacytosine in reprogramming somatic cells to induced pluripotent stem cells (iPSCs), potentially offering a more stable and less toxic alternative to currently used agents. bioscientifica.com

Reactivation of silenced genes: Systematically identifying genes and pathways reactivated by 5,6-Dihydro-5-azacytidine-induced hypomethylation in different disease models, particularly in cancers where tumor suppressor genes are often silenced. nih.govbioscientifica.com

Long-term epigenetic studies: The stability of 5,6-Dihydro-5-azacytosine makes it suitable for long-term cell culture experiments to study the maintenance and inheritance of epigenetic states.

Advanced Computational Modeling for Analog Design

Computational chemistry has already provided valuable insights into the chemical reactivity and properties of 5,6-Dihydro-5-azacytosine. researchgate.net Density Functional Theory (DFT) calculations have been employed to analyze its molecular hardness and electronic surface potential, helping to explain its biological functions. nih.govresearchgate.net The future in this domain lies in the application of more advanced computational models for the rational design of novel analogs with enhanced properties.

The goal is to move beyond explaining existing properties to predicting the characteristics of new, hypothetical molecules. This involves using computational tools to guide the synthesis of derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.

Future computational efforts should focus on:

In silico screening of virtual libraries: Creating and screening large virtual libraries of 5,6-Dihydro-5-azacytosine derivatives to identify candidates with potentially higher binding affinities for specific DNMT isoforms or other target proteins.

Predictive ADMET modeling: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed analogs, thereby prioritizing candidates with favorable drug-like characteristics for synthesis. ajol.info

Quantum mechanics/molecular mechanics (QM/MM) simulations: Using hybrid QM/MM methods to model the enzymatic reaction of DNMTs with 5,6-Dihydro-5-azacytosine and its analogs in greater detail, providing a more accurate understanding of the inhibition mechanism to guide the design of more potent inhibitors.

Development of Novel Analytical Probes and Detection Methods

The ability to accurately detect and quantify 5,6-Dihydro-5-azacytosine and its metabolites in biological systems is crucial for both research and potential clinical applications. Currently, high-performance liquid chromatography (HPLC) is a common method for its detection and for quantifying its effects on DNA methylation. tandfonline.comnih.govasm.org However, there is a need for more sensitive, specific, and real-time detection methods.

The development of novel analytical probes represents a significant area of future research. This could involve the design of molecules that specifically interact with 5,6-Dihydro-5-azacytosine to produce a measurable signal.

Future directions in this area include:

Fluorescent Probes: Designing and synthesizing fluorescent probes that exhibit a change in their optical properties upon binding to 5,6-Dihydro-5-azacytosine. mdpi.comresearchgate.nettcichemicals.com Such probes could enable the visualization and quantification of the compound in living cells with high spatial and temporal resolution.